2-(2-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide
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Description
2-(2-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H15ClN4O2 and its molecular weight is 342.78. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Inhibiting these enzymes can increase the concentration of acetylcholine, affecting nerve signal transmission.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine levels can then enhance the transmission of nerve signals.
Biochemical Pathways
The compound affects the cholinergic pathway, which involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE and BuChE, the compound disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine .
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels, enhancing nerve signal transmission . This can result in various physiological effects, depending on the specific nerves and muscles involved.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may act as a potential cholinesterase inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This suggests that it could interact with these enzymes and potentially influence their activity.
Cellular Effects
Given its potential role as a cholinesterase inhibitor, it could influence cell function by altering the activity of AChE and BuChE, which play crucial roles in nerve signal transmission .
Molecular Mechanism
It is suggested that this compound may inhibit AChE and BuChE via a mixed-type inhibition mode . This means that it could interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of these enzymes .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-7-3-1-5-12(14)11-16(23)19-9-10-22-17(24)13-6-2-4-8-15(13)20-21-22/h1-8H,9-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVMTUDAMWOAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.